N-(2-ethoxyphenyl)-3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide
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Description
N-(2-ethoxyphenyl)-3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C23H25FN4O3 and its molecular weight is 424.476. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
Compounds containing similar structural motifs, such as those with oxadiazole rings and piperidine moieties, have been synthesized using microwave-assisted techniques. These compounds were evaluated for their antimicrobial, antilipase, and antiurease activities, showcasing moderate to good efficacy against test microorganisms. Such studies imply that "N-(2-ethoxyphenyl)-3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide" could be explored for its potential biological activities, leveraging microwave-assisted synthesis for rapid and efficient production (Başoğlu et al., 2013).
Radiotracer Development for Neuroimaging
Compounds with fluorophenyl and piperidine structures have been developed as radiotracers for positron emission tomography (PET) imaging, targeting specific brain receptors. For example, derivatives have been synthesized for studying CB1 cannabinoid receptors, indicating the potential of related compounds in neuroimaging and the study of neuropsychiatric disorders (Katoch-Rouse & Horti, 2003). This suggests a pathway for utilizing "this compound" in the development of novel PET radioligands.
Structural Characterization and Biological Evaluation
Compounds with structural elements like fluorophenyl, oxadiazole, and piperazine have been synthesized and characterized, leading to insights into their structural properties through X-ray diffraction. Biological evaluations of such compounds reveal their potential antibacterial and anthelmintic activities. This demonstrates the value of comprehensive structural and biological assessments for novel compounds, suggesting similar evaluations could be beneficial for the compound (Sanjeevarayappa et al., 2015).
Antagonist Development for CB1 Cannabinoid Receptors
Research on compounds acting as antagonists to cannabinoid receptors sheds light on the intricate interplay between molecular structure and receptor binding affinity. By understanding how different functional groups and molecular frameworks affect receptor interaction, researchers can design more effective therapeutic agents. This line of investigation points to a potential area of research for "this compound" in the development of receptor-specific drugs (Shim et al., 2002).
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3/c1-2-30-20-12-6-5-11-19(20)25-23(29)28-13-7-8-16(15-28)14-21-26-22(27-31-21)17-9-3-4-10-18(17)24/h3-6,9-12,16H,2,7-8,13-15H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBICVARWWQIRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.